molecular formula C8H12N6O2 B14446480 9-((2-Aminoethoxy)methyl)guanine CAS No. 79353-04-1

9-((2-Aminoethoxy)methyl)guanine

Cat. No.: B14446480
CAS No.: 79353-04-1
M. Wt: 224.22 g/mol
InChI Key: BKUQORFZMZLJRL-UHFFFAOYSA-N
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Description

9-((2-Aminoethoxy)methyl)guanine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to guanine, one of the four nucleobases in the nucleic acids DNA and RNA. Its unique structure allows it to interact with nucleic acids in a way that can be harnessed for various scientific and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-((2-Aminoethoxy)methyl)guanine typically involves the reaction of guanine with 2-aminoethanol. One common method includes the protection of the amino group of guanine, followed by the reaction with 2-aminoethanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and isolation to ensure high purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 9-((2-Aminoethoxy)methyl)guanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted guanine analogs .

Scientific Research Applications

9-((2-Aminoethoxy)methyl)guanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in nucleic acid chemistry.

    Biology: The compound is employed in studies of DNA and RNA interactions, as well as in the development of molecular probes.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.

    Industry: The compound is used in the production of pharmaceuticals and as a reagent in various biochemical assays

Mechanism of Action

The mechanism of action of 9-((2-Aminoethoxy)methyl)guanine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets viral DNA polymerases and cellular enzymes involved in nucleic acid synthesis, leading to the termination of DNA chain elongation .

Comparison with Similar Compounds

Uniqueness: 9-((2-Aminoethoxy)methyl)guanine is unique due to its specific modifications that enhance its binding affinity and specificity for nucleic acids. These modifications allow it to be used in a broader range of applications compared to other guanine analogs .

Properties

CAS No.

79353-04-1

Molecular Formula

C8H12N6O2

Molecular Weight

224.22 g/mol

IUPAC Name

2-amino-9-(2-aminoethoxymethyl)-1H-purin-6-one

InChI

InChI=1S/C8H12N6O2/c9-1-2-16-4-14-3-11-5-6(14)12-8(10)13-7(5)15/h3H,1-2,4,9H2,(H3,10,12,13,15)

InChI Key

BKUQORFZMZLJRL-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1COCCN)N=C(NC2=O)N

Origin of Product

United States

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